molecular formula C22H17BrN2O6 B3295667 3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888455-89-8

3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No. B3295667
CAS RN: 888455-89-8
M. Wt: 485.3 g/mol
InChI Key: GFXIFXJOFPWHKK-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been extensively researched.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in the activity of various cellular processes, including cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide in lab experiments include its high potency and selectivity. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide. These include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential use in various scientific research applications. This compound has shown potential in the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential use as a tool compound in drug discovery.

properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O6/c1-28-15-8-7-12(11-17(15)29-2)24-22(27)20-19(13-5-3-4-6-14(13)31-20)25-21(26)16-9-10-18(23)30-16/h3-11H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXIFXJOFPWHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-bromofuran-2-carboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide

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